molecular formula C18H19NO6 B1209960 {[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester

{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester

Cat. No. B1209960
M. Wt: 345.3 g/mol
InChI Key: HOSWDHAYFAMUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]acetic acid ethyl ester is a N-acyl-amino acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's derivatives, specifically 6,7-Dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid, have been used in the synthesis of diuretics, with some synthesized compounds showing potent natriuretic activities in rats and mice (Ohsugi et al., 1989).
  • Research on 4,5-Dihydro-3H-naphtho[1,8-bc]furans, synthesized from related compounds, has shown that the type of substituents impacts the synthesis process and product yields (Horaguchi et al., 1986).
  • Similar studies on tetrahydrocyclohepta[cd]benzofurans reveal that yields of furans decrease with certain substituents, but phenyl groups consistently produce good yields (Horaguchi et al., 1990).

Applications in Drug Synthesis

  • The compound's derivatives are involved in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucose and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
  • Research has also been done on the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, highlighting the versatility of these compounds in pharmaceutical chemistry (Hartenstein & Sicker, 1993).

Chemical Reactions and Structural Analysis

  • The synthesis and structural characterization of derivatives of 2- and 3-benzo[b]furan carboxylic acids with potential cytotoxic activity have been explored, indicating potential applications in cancer research (Kossakowski et al., 2005).
  • Studies on the alkaline hydrolysis of the methyl esters of related compounds have provided insights into the reactivity and properties of these substances (Feinstein et al., 1969).

properties

Product Name

{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]acetate

InChI

InChI=1S/C18H19NO6/c1-3-22-17(20)10-19-18(21)13-9-15(25-11(13)2)12-4-5-14-16(8-12)24-7-6-23-14/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,19,21)

InChI Key

HOSWDHAYFAMUHG-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester
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{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester
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{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester
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{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester
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{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester
Reactant of Route 6
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{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester

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